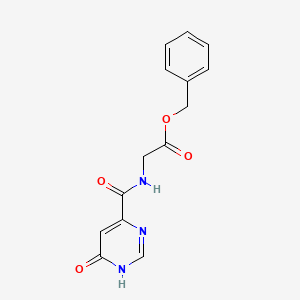
Benzyl 2-(6-hydroxypyrimidine-4-carboxamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(6-hydroxypyrimidine-4-carboxamido)acetate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological and industrial applications, particularly in the fields of medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary targets of Benzyl 2-(6-hydroxypyrimidine-4-carboxamido)acetate are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.
Mode of Action
This compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, thereby exhibiting anti-inflammatory effects .
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation. By inhibiting the expression and activities of certain inflammatory mediators, it disrupts the normal inflammatory response. This disruption can lead to downstream effects such as a reduction in inflammation and associated symptoms .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the expression and activities of certain inflammatory mediators . This decrease results in a reduction in the inflammatory response and associated symptoms .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidines, the class of compounds to which it belongs, interact with various enzymes, proteins, and other biomolecules . These interactions can influence a wide range of biochemical reactions. For instance, pyrimidines are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Cellular Effects
It is known that pyrimidines can have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . For instance, pyrimidines have been reported to exhibit anti-inflammatory effects, which are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Molecular Mechanism
It is known that pyrimidines exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time in laboratory settings, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of similar compounds can vary with different dosages in animal models .
Metabolic Pathways
It is known that similar compounds are involved in various metabolic pathways, including interactions with enzymes or cofactors .
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(6-hydroxypyrimidine-4-carboxamido)acetate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Amidation: The carboxyl group at the 4-position of the pyrimidine ring is converted to a carboxamide group through a reaction with an amine, such as ammonia or an amine derivative.
Esterification: The final step involves the esterification of the carboxamide group with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes typically utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced at the carboxamide group to form amines or at the ester group to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide, or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines or alcohols.
Substitution Products: Various benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(6-hydroxypyrimidine-4-carboxamido)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antibacterial, and antiviral agent due to its pyrimidine core structure.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Comparison with Similar Compounds
2-(6-Hydroxypyrimidine-4-carboxamido)acetic acid: Lacks the benzyl ester group but shares the pyrimidine core structure.
Benzyl 2-(4-carboxamido)pyrimidine-6-olate: Similar structure but with a different substitution pattern on the pyrimidine ring.
Benzyl 2-(6-methoxypyrimidine-4-carboxamido)acetate: Contains a methoxy group instead of a hydroxyl group at the 6-position of the pyrimidine ring.
Uniqueness: Benzyl 2-(6-hydroxypyrimidine-4-carboxamido)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl ester group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
IUPAC Name |
benzyl 2-[(6-oxo-1H-pyrimidine-4-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-12-6-11(16-9-17-12)14(20)15-7-13(19)21-8-10-4-2-1-3-5-10/h1-6,9H,7-8H2,(H,15,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXSGMVXPGRUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3019482.png)
![(2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide](/img/structure/B3019483.png)
![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B3019484.png)

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B3019487.png)
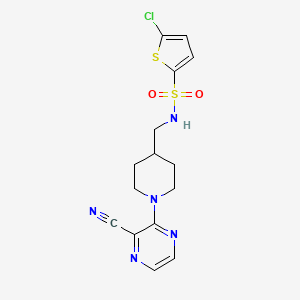

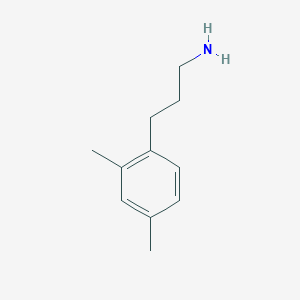
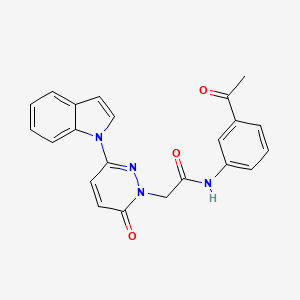
![N-(2-chlorophenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B3019495.png)
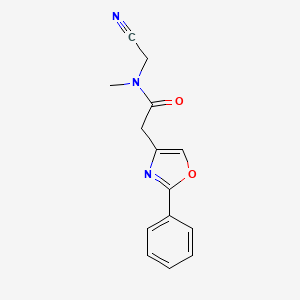
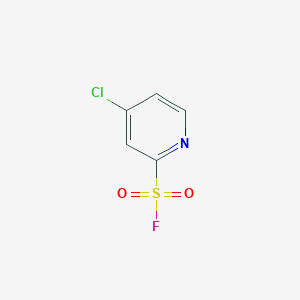
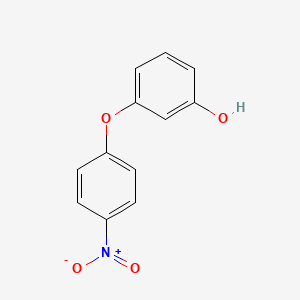
![1-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B3019502.png)
